Cas no 1798430-01-9 (5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt)

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt 化学的及び物理的性質
名前と識別子
-
- potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate
- 5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt
- potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
- 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt
-
- インチ: 1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1/b16-15+;
- InChIKey: OVOULNAPGCLDEI-GEEYTBSJSA-M
- ほほえんだ: [K+].S(C1C=CC(=CC=1)/N=N/C1=CC=C(C(C(=O)OC)=C1)O)(=O)(=O)[O-]
計算された属性
- せいみつぶんしりょう: 373.99748873 g/mol
- どういたいしつりょう: 373.99748873 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 542
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137
- ぶんしりょう: 374.41
じっけんとくせい
- ようかいど: Methanol
5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S699280-1g |
5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt |
1798430-01-9 | 1g |
$201.00 | 2023-05-17 | ||
TRC | S699280-10g |
5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt |
1798430-01-9 | 10g |
$1596.00 | 2023-05-17 |
5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt 関連文献
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Saltに関する追加情報
5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt (CAS No. 1798430-01-9): An Overview
5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt (CAS No. 1798430-01-9) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and biotechnological research. This compound is characterized by its unique structural features, which include a sulfophenyl group, an azo linkage, and a salicylic acid moiety, all of which contribute to its diverse biological activities and chemical properties.
The sulfophenyl group in the compound is a key functional group that imparts hydrophilic properties, enhancing the compound's solubility in aqueous environments. This characteristic is particularly advantageous in pharmaceutical formulations where water-soluble compounds are often preferred for improved bioavailability and reduced toxicity. The azo linkage, on the other hand, is known for its photochemical and redox properties, which can be exploited in the development of novel therapeutic agents and diagnostic tools.
The salicylic acid moiety, a well-known anti-inflammatory and analgesic agent, contributes to the compound's potential therapeutic applications. Recent studies have shown that derivatives of salicylic acid can exhibit enhanced anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The combination of the sulfophenyl group and the salicylic acid moiety in 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt may therefore offer a promising approach to developing more effective and safer anti-inflammatory drugs.
In addition to its potential as an anti-inflammatory agent, 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt has been investigated for its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The presence of the sulfophenyl group and the azo linkage in the compound may enhance its ability to scavenge free radicals and protect cells from oxidative damage. Preliminary studies have shown that this compound can effectively reduce lipid peroxidation and inhibit the formation of reactive oxygen species (ROS), making it a potential candidate for antioxidant therapy.
The methyl ester form of the compound is particularly interesting from a pharmacological perspective. Esters are often used to modify the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). The methyl ester form can improve the lipophilicity of the compound, facilitating its penetration through biological membranes and enhancing its bioavailability. Once inside the body, the ester can be hydrolyzed by esterases to release the active salicylic acid moiety, which can then exert its therapeutic effects.
The potassium salt form of 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester is another important aspect of its chemical structure. Potassium salts are generally more stable and less toxic than their corresponding free acids or other metal salts. This makes them suitable for use in pharmaceutical formulations where stability and safety are critical considerations. The potassium salt form also enhances the water solubility of the compound, further improving its bioavailability and reducing potential side effects.
Recent advancements in computational chemistry have provided valuable insights into the molecular dynamics and interactions of 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt. Molecular docking studies have shown that this compound can bind to various protein targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB). These findings suggest that 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt may have multiple mechanisms of action, making it a versatile candidate for drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt in treating various inflammatory conditions. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported. Further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in human subjects.
In conclusion, 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt (CAS No. 1798430-01-9) represents a promising compound with a wide range of potential applications in pharmaceutical and biotechnological research. Its unique structural features, including the sulfophenyl group, azo linkage, salicylic acid moiety, methyl ester, and potassium salt form, contribute to its diverse biological activities and chemical properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for scientists and researchers alike.
1798430-01-9 (5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt) 関連製品
- 2137985-35-2(2,2-Difluoro-3-(6-oxopyridazin-1-yl)propanoic acid)
- 1361771-66-5(6-Chloro-5-(2,4-dichlorophenyl)nicotinaldehyde)
- 1361790-22-8(2-Cyano-6-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2171249-05-9((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid)
- 1488201-96-2(2-Acetamidocyclopentane-1-carboxylic acid)
- 1185067-72-4(4-(Butoxymethyl)piperidine hydrochloride)
- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)
- 1261907-79-2(4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid)
- 1380137-91-6(2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol)
- 2034305-87-6(5-bromo-2-chloro-N-(thiophen-2-yl)(thiophen-3-yl)methylbenzamide)



